molecular formula C14H12ClFO2 B2770816 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol CAS No. 1156736-57-0

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol

Cat. No.: B2770816
CAS No.: 1156736-57-0
M. Wt: 266.7
InChI Key: LNYBHEJWKZBKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol is an organic compound characterized by the presence of a chlorophenoxy group and a fluorophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol typically involves the reaction of 4-chlorophenol with 2-fluoro-5-iodobenzene under suitable conditions to form the intermediate 2-(4-chlorophenoxy)-5-fluorobenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The aromatic rings can undergo reduction under specific conditions.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Compounds with different substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound’s phenoxy and fluorophenyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects, such as antifungal activity .

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenoxy)-5-trifluoromethylphenyl]ethan-1-ol
  • 1-[2-(4-Chlorophenoxy)-5-bromophenyl]ethan-1-ol

Comparison: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs with different halogen substitutions, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYBHEJWKZBKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.